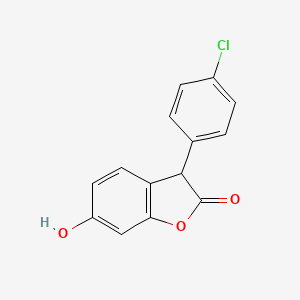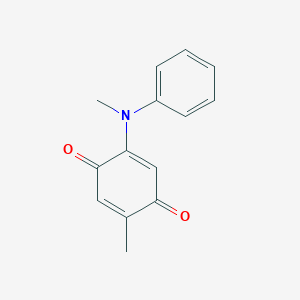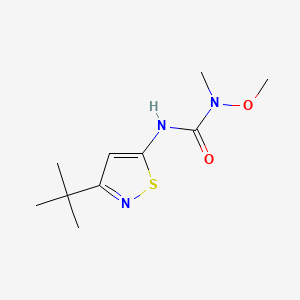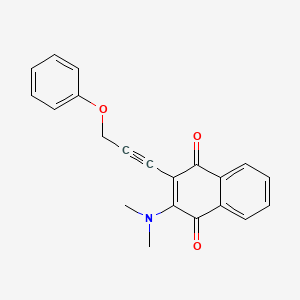![molecular formula C12H9NO2 B14364182 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione CAS No. 91126-45-3](/img/structure/B14364182.png)
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining indene and pyridine structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione typically involves the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide (KOH). This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles . Another method involves the alkylation of 3-methoxycarbonyl-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine using methyl iodide or allyl bromide in dimethylformamide (DMF) solution with sodium hydride (NaH) as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of bases like NaH or KOH.
Major Products: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and antioxidant agents.
Mécanisme D'action
The mechanism of action of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione involves its interaction with biological targets such as DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. The rigid planar structure of the compound allows it to intercalate into the DNA-enzyme complex, inhibiting enzyme activity and leading to cell growth arrest and cell death .
Comparaison Avec Des Composés Similaires
- 4-Azafluorene
- 5H-Indeno[1,2-b]pyridine
- Imidazo[4,5-b]pyridine derivatives
Comparison: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91126-45-3 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1,5-dihydroindeno[1,2-b]pyridine-2,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-10-6-11(15)13-12-8-4-2-1-3-7(8)5-9(10)12/h1-4H,5-6H2,(H,13,15) |
Clé InChI |
QFZJEPSSRGPEAE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C(=O)CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14364102.png)
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)



![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
